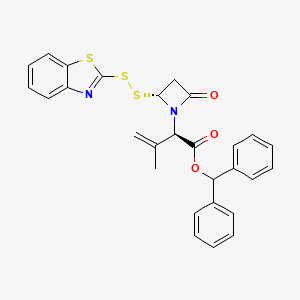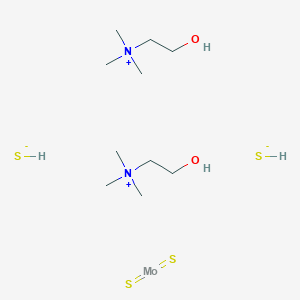
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an oral Cu2+/Zn2+ superoxide dismutase 1 (SOD1) inhibitor that inhibits SOD1 activity in endothelial cells in a dose-dependent manner. This compound has a molecular formula of C10H28MoN2O2S4 and a molecular weight of 432.54 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the reaction of molybdenum with sulfur and other reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are also not extensively detailed in public sources. it is known that the compound is produced under stringent quality control measures to ensure high purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions are possible, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Applications De Recherche Scientifique
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s ability to inhibit SOD1 makes it valuable in biological research, particularly in studies related to oxidative stress and cellular damage.
Medicine: Its potential therapeutic applications are being explored, especially in the context of diseases involving oxidative stress and inflammation.
Industry: The compound is used in industrial processes that require specific chemical properties and reactivities.
Mécanisme D'action
The mechanism of action of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and occurs through the binding of the compound to the enzyme, thereby preventing its normal function. The molecular targets include Cu2+/Zn2+ ions within the SOD1 enzyme, and the pathways involved are related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(choline)tetrathiomolybdate
- Tiomolibdate Choline
- 2-Hydroxy-N,N,N-trimethylethan-1-aminium tetrathiomolybdate
Uniqueness
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide is unique due to its specific inhibition of SOD1 and its high affinity for copper ions. Unlike other similar compounds, it does not bind to calcium, iron, magnesium, zinc, or manganese ions at concentrations up to 1 mM. This specificity makes it particularly valuable in research and potential therapeutic applications.
Propriétés
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
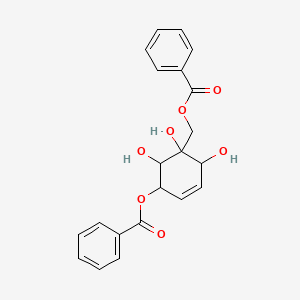
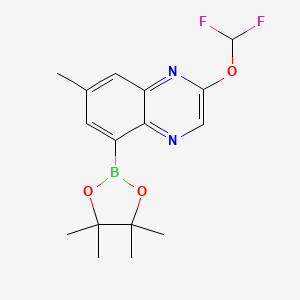
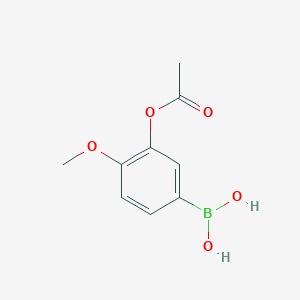
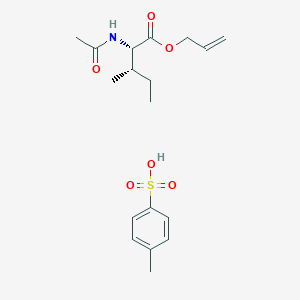
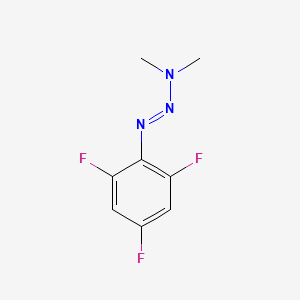
![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
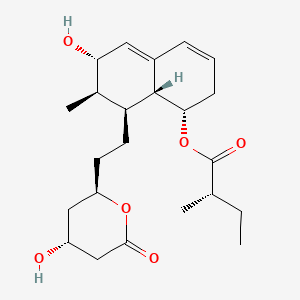
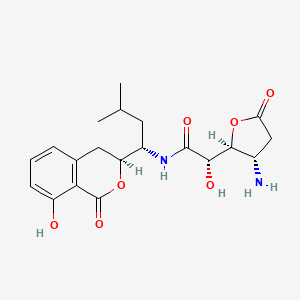
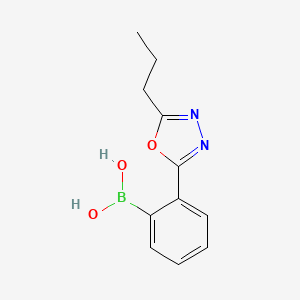
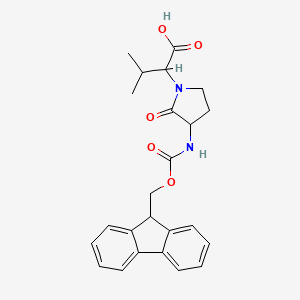
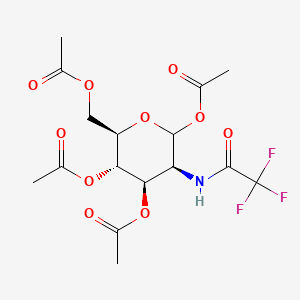
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

